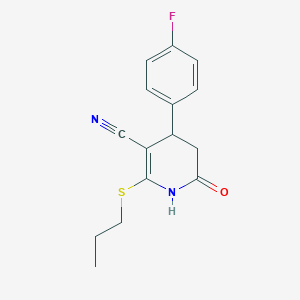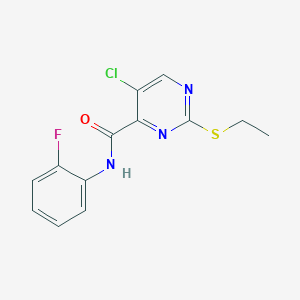
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their diverse biological activities. EF-24 has been shown to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is complex and involves multiple pathways. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide also inhibits the activity of STAT3, a transcription factor that is involved in cancer progression. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide also possesses anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to possess potent anti-cancer and anti-inflammatory properties. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its anti-oxidant properties.
Advantages and Limitations for Lab Experiments
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to possess potent anti-cancer and anti-inflammatory properties at low concentrations. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has some limitations for lab experiments, including its poor solubility and stability. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is a hydrophobic compound that requires the use of organic solvents for its dissolution. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is also prone to degradation under certain conditions, which can affect its potency and stability.
Future Directions
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has several potential future directions for research and development. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been investigated for its potential use in the treatment of various cancers, inflammation, and neurodegenerative disorders. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been investigated for its potential use as a chemosensitizer, which can enhance the efficacy of existing chemotherapy drugs. Future research can focus on optimizing the synthesis method of 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide to improve its yield and purity. Future research can also focus on developing more stable and soluble analogs of 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide that can improve its potency and pharmacokinetic properties. Overall, 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has shown great promise for its potential therapeutic applications, and further research can lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide involves the condensation of 2-fluorobenzaldehyde with ethylthioacetate to form a chalcone intermediate. The intermediate is then reacted with 5-chloro-2-aminopyrimidine and ammonium acetate to yield 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its anti-oxidant properties.
properties
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-2-20-13-16-7-8(14)11(18-13)12(19)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRDWQPZVMSQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
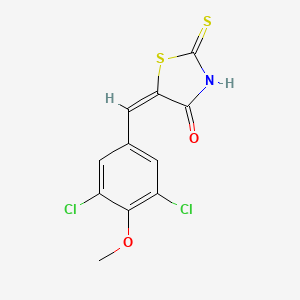
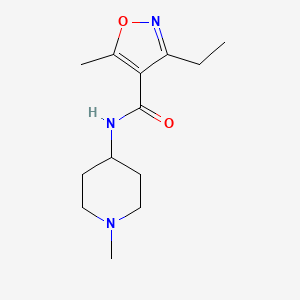
![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
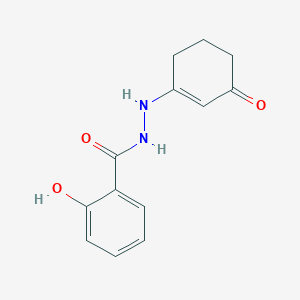
![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)
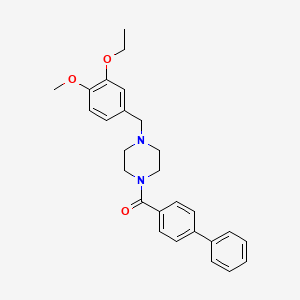

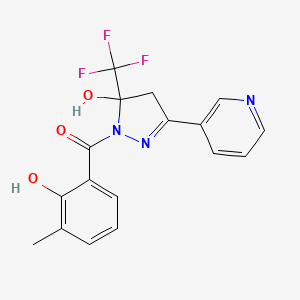
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
